molecular formula C6H6IN5 B11849727 2-Iodo-N-methyl-1H-purin-6-amine

2-Iodo-N-methyl-1H-purin-6-amine

Katalognummer: B11849727
Molekulargewicht: 275.05 g/mol
InChI-Schlüssel: ULZWBGZSFWDFBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-N-methyl-1H-purin-6-amine is a heterocyclic compound with the molecular formula C₆H₆IN₅. It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. The presence of an iodine atom and a methyl group on the purine ring makes this compound unique and potentially useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-methyl-1H-purin-6-amine typically involves the iodination of N-methyl-1H-purin-6-amine. One common method includes the reaction of N-methyl-1H-purin-6-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-N-methyl-1H-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: May involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Often require palladium catalysts and ligands in an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated purine derivative, while coupling reactions could produce biaryl or alkyne-linked purine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Iodo-N-methyl-1H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological molecules, such as nucleic acids and proteins.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Iodo-N-methyl-1H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methyl group can influence the compound’s binding affinity and specificity. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-1H-purin-6-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Chloro-N-methyl-1H-purin-6-amine: Similar structure but with a chlorine atom instead of iodine, which can affect its reactivity and biological activity.

    6-Methylaminopurine: Another derivative of purine with different substitution patterns.

Uniqueness

2-Iodo-N-methyl-1H-purin-6-amine is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activity. The iodine atom can also serve as a useful handle for further functionalization through various chemical reactions.

Eigenschaften

Molekularformel

C6H6IN5

Molekulargewicht

275.05 g/mol

IUPAC-Name

2-iodo-N-methyl-7H-purin-6-amine

InChI

InChI=1S/C6H6IN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12)

InChI-Schlüssel

ULZWBGZSFWDFBY-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC(=NC2=C1NC=N2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.